5-Amino-3-methylisothiazole hydrochloride chemical properties
5-Amino-3-methylisothiazole hydrochloride chemical properties
An In-depth Technical Guide to the Chemical Properties of 5-Amino-3-methylisothiazole Hydrochloride
Introduction
5-Amino-3-methylisothiazole hydrochloride (CAS No: 52547-00-9) is a heterocyclic amine salt that serves as a crucial building block in various fields of chemical synthesis.[1] Its structural motif is incorporated into a range of functionally diverse molecules. For drug development professionals and researchers, it is a key precursor for the synthesis of targeted therapeutic agents, including Matrix Metalloproteinase-12 (MMP12) inhibitors and Aurora kinase inhibitors.[2] Furthermore, it is utilized in the development of N-Heterocyclic indolyl glyoxylamides as potential anticancer agents.[2] In the agrochemical sector, it functions as an important intermediate for creating new crop protection agents.[3] This guide provides a comprehensive overview of its chemical properties, experimental protocols, and key applications.
Chemical and Physical Properties
5-Amino-3-methylisothiazole hydrochloride is typically a yellow to red-brown powder.[4] It is characterized by a high melting point, recorded at 300 °C, which is indicative of its salt-like nature and stable crystalline structure.[2][4][5][6] While one source indicates a boiling point of 120.7°C at 760 mmHg, this is unusually low for a salt with such a high melting point and may refer to the free base or a different experimental condition.[4] The compound is stable under normal storage conditions.[7]
Table 1: Physicochemical Properties of 5-Amino-3-methylisothiazole Hydrochloride
| Property | Value | Reference |
|---|---|---|
| CAS Number | 52547-00-9 | [1][5][8][9] |
| Molecular Formula | C₄H₆N₂S · HCl (or C₄H₇ClN₂S) | [1][5][8][10] |
| Molecular Weight | 150.63 g/mol | [1][6][9][10] |
| Appearance | Yellow to red-brown powder | [4] |
| Melting Point | 300 °C (lit.) | [2][4][5][6] |
| EINECS Number | 257-997-2 | [5][6] |
| MDL Number | MFCD00012716 | [1] |
| InChI | 1S/C4H6N2S.ClH/c1-3-2-4(5)7-6-3;/h2H,5H2,1H3;1H | [10] |
| InChIKey | ZRTGHKVPFXNDHE-UHFFFAOYSA-N | |
| SMILES | Cl[H].Cc1cc(N)sn1 | [10] |
| Impurities | May contain ~10% Ammonium Chloride (NH₄Cl) |[11] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of 5-Amino-3-methylisothiazole hydrochloride. Nuclear Magnetic Resonance (NMR) spectroscopy is a key analytical technique.
Table 2: NMR Spectroscopic Data
| Nucleus | Solvent | Chemical Shift (δ) ppm | Reference |
|---|---|---|---|
| ¹H NMR | DMSO-d₆ | δ 6.23 (s, 1H); 2.32 (s, 3H) | [3] |
| ¹³C NMR | DMSO-d₆ | Data for the cation is available in spectral databases. |[12] |
Note: The ¹H NMR data is from a patent where the material was used as a starting reactant and may contain impurities.[3]
Experimental Protocols
Synthesis of 5-Amino-3-methylisothiazole Hydrochloride
The synthesis of 5-Amino-3-methylisothiazole can be achieved via the oxidative cyclization of β-iminothiobutyramide. The resulting free base is then converted to its hydrochloride salt.[13]
Methodology:
-
Reaction Setup: To an ice-cooled solution of hydrogen peroxide (30% w/v; 7 cc) in 2 N hydrochloric acid (10 cc), slowly add powdered β-iminothiobutyramide (2.32 g) with continuous stirring.[13]
-
Temperature Control: Maintain the reaction temperature below 40°C during the addition.[13]
-
Filtration: After the addition is complete, filter the resulting solution.[13]
-
Basification: Make the filtrate alkaline with a 50% aqueous sodium hydroxide solution.[13]
-
Extraction: Extract the aqueous solution with diethyl ether (7 x 25 cc).[13] The ether extracts should be washed with a ferrous sulfate solution to remove any residual peroxide.[13]
-
Drying: Dry the combined ether extracts over anhydrous magnesium sulfate.[13]
-
Precipitation of Hydrochloride Salt: Saturate the dried ether solution with dry hydrogen chloride gas. This will precipitate the 5-Amino-3-methylisothiazole hydrochloride salt.[13]
-
Isolation: Collect the precipitated solid by filtration, wash with a non-polar solvent like hexane, and dry under vacuum to yield the final product.[3][13]
References
- 1. 5-Amino-3-methylisothiazole hydrochloride [oakwoodchemical.com]
- 2. 5-AMINO-3-METHYLISOTHIAZOLE HYDROCHLORIDE | 52547-00-9 [chemicalbook.com]
- 3. WO2000068214A1 - Process for the preparation of 5-amino-3-alkylisothiazole compounds and of 5-amino-4-chloro-3-alkylisothiazole compounds - Google Patents [patents.google.com]
- 4. 5-AMINO-3-METHYLISOTHIAZOLE HYDROCHLORIDE - Safety Data Sheet [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. parchem.com [parchem.com]
- 7. fishersci.com [fishersci.com]
- 8. 5-AMINO-3-METHYLISOTHIAZOLE HYDROCHLORIDE | CAS 52547-00-9 [matrix-fine-chemicals.com]
- 9. scbt.com [scbt.com]
- 10. 5-Amino-3-methylisothiazole Hydrochloride [lgcstandards.com]
- 11. 5-Amino-3-methyl-isothiazole 52547-00-9 [sigmaaldrich.com]
- 12. spectrabase.com [spectrabase.com]
- 13. US2871243A - 5-amino-3-methyl-isothiazole and process - Google Patents [patents.google.com]

